![molecular formula C15H17FN6O2S B4585405 1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)
1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide often involves multiple steps, including the formation of pyrazole cores and subsequent functionalization. For example, a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, was synthesized starting from para-methyl-acetophenone and ethyl trifluoroacetate, highlighting the multistep nature of these syntheses (Zhang Peng-yun, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of pyrazole and sulfonamide groups. Structural characterization typically involves techniques like FT-IR and NMR. For example, the 1H NMR characterization played a crucial role in confirming the structure of related sulfonamide derivatives (R. Kasımoğulları et al., 2010).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including cycloadditions, which are key for constructing pyrazole or triazole cores. A study described a (3+2) cycloaddition reaction involving vinyl sulfonyl fluorides, crucial for pyrazole formation (K. K. Kumara Swamy et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are typically studied using X-ray crystallography and spectroscopic methods. For instance, X-ray crystallography was used to study the crystal structure of a similar sulfonamide derivative (A. Marini et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are explored through various spectroscopic and computational methods. DFT calculations and molecular dynamics simulations were utilized to investigate the reactivity of Schiff bases containing triazole and pyrazole rings, demonstrating the analytical approaches used for these compounds (R. Pillai et al., 2019).
Scientific Research Applications
Antibacterial and Herbicidal Applications
- Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents found several compounds with high activities, highlighting the potential of sulfonamide derivatives in developing new antibacterial treatments (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).
- A study on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds prepared by condensation with an aryl amine found these compounds to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (M. Moran, 2003).
Carbonic Anhydrase Inhibition and Antiglaucoma Activity
- Sulfonamides, including pyrazole-based sulfonamide derivatives, have been identified as possessing inhibitory properties against carbonic anhydrase, a target for treating conditions like glaucoma. Metal complexes of these sulfonamides showed more effective inhibitory activity on human carbonic anhydrase isoenzymes than free ligands, indicating their potential in designing novel inhibitors (N. Büyükkıdan et al., 2017).
- Another study synthesized pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, showing these new derivatives to inhibit carbonic anhydrase isoenzymes more potently than acetazolamide (AAZ), a standard treatment for glaucoma, suggesting their use in antiglaucoma therapies (R. Kasımoğulları et al., 2010).
Synthesis of Novel Compounds for Potential Therapeutic Applications
- The synthesis of novel N-heterocyclic substituted fluoro-benzothiazole sulphonamido analogs was explored for their in vitro antidiabetic properties, showcasing the versatility of sulfonamide derivatives in therapeutic applications beyond their well-known roles (S. T., N. Chaubey, 2022).
- Another study focused on the synthesis, characterization, and biological evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings, revealing significant inhibitory potentials against α-glucosidase and potent antioxidant activity, further emphasizing the potential of these compounds in developing new therapeutic agents (R. Pillai et al., 2019).
properties
IUPAC Name |
1-ethyl-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-5-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O2S/c1-3-22-11(2)14(8-18-22)25(23,24)20-15-17-10-21(19-15)9-12-4-6-13(16)7-5-12/h4-8,10H,3,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONUOFDSNPLJAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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